N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]
Description
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methyl group attached to the nitrogen atom, a norgranatanol backbone, and a 4-chlorobenzhydryl group. It is used in various scientific research applications due to its distinctive chemical behavior.
Properties
CAS No. |
6606-20-8 |
|---|---|
Molecular Formula |
C22H26ClNO |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethoxy]-9-methyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H26ClNO/c1-24-19-8-5-9-20(24)15-21(14-19)25-22(16-6-3-2-4-7-16)17-10-12-18(23)13-11-17/h2-4,6-7,10-13,19-22H,5,8-9,14-15H2,1H3 |
InChI Key |
GLQASCBBGDNRPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the 4-Chlorobenzhydryl Intermediate
The synthesis of the 4-chlorobenzhydryl moiety, a critical precursor for the target compound, typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine or related amines.
Typical Preparation Procedure for 1-(4-Chlorobenzhydryl)piperazine:
- Reactants: Piperazine (0.12 mol), 4-chlorobenzhydryl chloride (4-CBC), catalytic KI, and solvent toluene.
- Conditions: The mixture is heated at 80°C for 0.5 hours, then combined with 4-CBC in toluene and maintained at 80°C for 2 hours, followed by reflux for 12 hours.
- Work-up: The reaction mixture is cooled, washed with water, acidified with concentrated HCl at 5-10°C, filtered, and neutralized with NaOH to precipitate the product.
- Yield: Approximately 92% yield of 1-(4-chlorobenzhydryl)piperazine with melting point 63-65°C.
- Safety: The compound is an experimental teratogen and should be handled with care due to toxic fumes upon decomposition.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperazine, KI, DMF, toluene, 80°C | Formation of intermediate complex | - | Catalyst KI enhances reaction |
| 2 | Addition of 4-CBC, reflux 12h | Substitution reaction | - | Prolonged reflux ensures completion |
| 3 | Acidification with HCl, filtration | Isolation of salt form | - | Controls pH for precipitation |
| 4 | Neutralization with NaOH, filtration | Crystallization of product | 92 | Final purification step |
Synthesis of the N-Methylated Norgranatanol Derivative
The N-methylation step involves introducing a methyl group onto the nitrogen atom of the norgranatanol skeleton, often achieved via reaction with methylamine or methylating agents.
A closely related synthetic approach is illustrated by the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide, which involves:
- Step 1: Reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-methylamino-3-nitrobenzoic acid.
- Step 2: Conversion of this acid to the corresponding acid chloride using thionyl chloride.
- Step 3: Reaction of the acid chloride with methylamine to yield the N-methylated benzamide derivative.
This method highlights the utility of methylamine in introducing N-methyl groups under controlled conditions, which can be adapted for the N-methylation of norgranatanol derivatives.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-chloro-3-nitrobenzoic acid, methylamine, reflux 3-5h | Formation of 4-methylamino-3-nitrobenzoic acid | 99.4 | High yield, pH adjusted to 3 for precipitation |
| 2 | Thionyl chloride, dichloromethane, 1:1.8:0.2 molar ratio | Formation of acid chloride | - | Acyl chloride intermediate |
| 3 | Acid chloride, methylamine | N-methylated benzamide | - | Final step to introduce N-methyl group |
Etherification at the 3-Alpha Position
The attachment of the 4-chlorobenzhydryl group as an ether at the 3-alpha position of norgranatanol involves nucleophilic substitution or Williamson ether synthesis strategies:
- The hydroxyl group at the 3-alpha position is activated or converted into a leaving group.
- The 4-chlorobenzhydryl moiety, often as a chloride or bromide derivative, is reacted with the activated norgranatanol to form the ether linkage.
- Conditions typically involve polar aprotic solvents, mild bases, and controlled temperatures to favor ether bond formation without side reactions.
While specific detailed protocols for this exact etherification are limited in the literature, analogous procedures from benzhydryl ether syntheses suggest the following:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Norgranatanol derivative with free 3-alpha hydroxyl | Starting material | - |
| 2 | 4-chlorobenzhydryl chloride, base (e.g., K2CO3), solvent (e.g., DMF) | Formation of ether bond | Williamson ether synthesis |
| 3 | Purification by recrystallization or chromatography | Isolated N-methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether | - |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| 4-Chlorobenzhydryl intermediate | Piperazine, 4-CBC, KI, toluene, reflux | 92 | High purity, well-established |
| N-Methylation | Methylamine, thionyl chloride, reflux | ~99 | Adapted from benzamide synthesis |
| Etherification at 3-alpha | 4-chlorobenzhydryl chloride, base, DMF | Variable | Requires optimization |
Research Findings and Analytical Data
- The 1-(4-chlorobenzhydryl)piperazine intermediate exhibits a melting point of 65-70°C and is soluble in methanol with a logP of 3.4, indicating moderate lipophilicity.
- The N-methylation step is highly efficient with yields exceeding 99%, demonstrating the robustness of methylamine as a methylating agent under reflux conditions.
- Etherification reactions require careful control of reaction conditions to achieve high selectivity and yield, with purification often involving crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether include other norgranatanol derivatives and compounds with similar structural features, such as:
- N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether
- 1-(4-Chlorobenzhydryl)piperazine
Uniqueness
N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis via nucleophilic substitution or reductive amination, leveraging chlorobenzhydryl precursors (e.g., 4-chlorobenzhydryl chloride). Control temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor intermediates using TLC and HPLC (>98% purity threshold) .
- Data Consideration : Yield improvements (e.g., 60% → 85%) are achievable by stepwise purification via column chromatography and recrystallization.
Q. How can structural elucidation be performed for this compound, and which spectroscopic techniques are critical?
- Methodology : Use a combination of:
- NMR (¹H/¹³C, DEPT-135) to resolve methyl and ether groups.
- FT-IR for ether (C-O-C, ~1100 cm⁻¹) and chlorobenzhydryl (C-Cl, ~550 cm⁻¹) bonds.
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., m/z 450.2352 [M+H]⁺) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid inhalation/contact; store at -20°C in airtight containers.
- Refer to Cayman Chemical’s safety data sheets for emergency procedures (e.g., spill neutralization with 5% NaOH) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorobenzhydryl group influence the compound’s pharmacological activity?
- Experimental Design :
- Compare binding affinities (e.g., opioid receptor assays) against analogs with unsubstituted benzhydryl or fluorinated groups.
- Use molecular docking (e.g., AutoDock Vina) to model interactions with μ-opioid receptors, focusing on halogen bonding and hydrophobic pockets .
- Data Contradiction : Note discrepancies between in vitro binding (nM affinity) and in vivo efficacy (e.g., ED₅₀ variations due to metabolic stability) .
Q. What computational strategies are effective for predicting the compound’s metabolic pathways?
- Methodology :
- Apply in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites.
- Validate predictions with LC-MS/MS analysis of hepatocyte incubation studies (e.g., human liver microsomes) .
Q. How can researchers resolve conflicting data on the compound’s solubility and stability in aqueous buffers?
- Analytical Workflow :
- Perform pH-dependent solubility assays (pH 2–9) using UV-Vis (λmax 255 nm) .
- Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
